molecular formula C22H23NO5 B2459226 (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid CAS No. 2377004-53-8

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid

Cat. No.: B2459226
CAS No.: 2377004-53-8
M. Wt: 381.428
InChI Key: RQBVQXNAOZPOPE-LSDHHAIUSA-N
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Description

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluorenylmethoxycarbonyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorenylmethoxycarbonyl group and the methoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-aminopiperidine-3-carboxylic acid: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

The uniqueness of (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-15-10-14(21(24)25)11-23(12-15)22(26)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBVQXNAOZPOPE-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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